Erbium(3+) perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erbium(3+) perchlorate is used in nuclear technology for neutron-absorbing control rods . It can also be used to synthesize luminescent metal-organic frameworks, as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses, and as a starting material in the preparation of a rare earth complex coordinated with an amino acid .

Synthesis Analysis

Perchlorate is very persistent in nature and it is slowly degraded . Erbium(3+) perchlorate can be synthesized using luminescent metal-organic frameworks. It can also be used as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .Molecular Structure Analysis

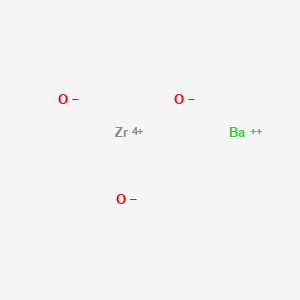

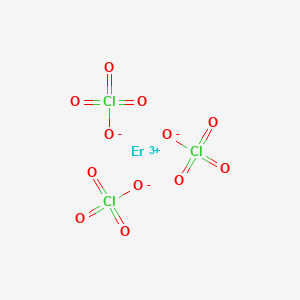

The molecular formula of Erbium(3+) perchlorate is Er(ClO4)3 . The molecular weight is 483.63 .Chemical Reactions Analysis

The determination of perchlorate at low µg/L levels is challenged by the presence of high loads of matrix ions (e.g., chloride, nitrate, carbonate, and sulfate at 100 mg/L and above). Perchlorate recovery is impaired with the increasing matrix ion concentrations, and its chromatographic peak is asymmetric particularly at low perchlorate concentrations .Physical And Chemical Properties Analysis

Erbium(3+) perchlorate is very stable and does not oxidize quickly when it is exposed to air. It comprises properties that are similar to other rare earth materials or lanthanides .Scientific Research Applications

Synthesis of Luminescent Metal-Organic Frameworks

Erbium(3+) perchlorate can be used to synthesize luminescent metal-organic frameworks . These frameworks have a wide range of applications in gas storage, catalysis, drug delivery, and sensing due to their unique properties such as high porosity, large surface area, and tunable pore size .

Preparation of Fluorophosphate Glasses

Erbium(3+) perchlorate can be used as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses . These glasses are known for their excellent optical properties and are widely used in optical communication systems and laser technology .

Preparation of Rare Earth Complex Coordinated with Amino Acid

Erbium(3+) perchlorate can be used as a starting material in the preparation of a rare earth complex coordinated with an amino acid . These complexes have potential applications in biological systems, medicine, and materials science .

Photonic Applications

Erbium-doped glasses, which can be prepared using Erbium(3+) perchlorate, have significant applications in photonics . They are used in infrared lasers, optical fibers, and optical amplifiers .

Nonlinear Optical Properties

Erbium-doped glasses also exhibit nonlinear optical properties . These properties make them suitable for use in optical limiting materials and high power lasers .

Lasing Ability

The lasing ability of erbium-doped glasses makes them useful in the development of efficient optical devices . This includes devices that operate in the 1.53 µm (NIR) region, which is important for telecommunications .

Mechanism of Action

Target of Action

Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .

Mode of Action

It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .

Biochemical Pathways

It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.

Result of Action

As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .

Safety and Hazards

Erbium(3+) perchlorate may cause fire or explosion as it is a strong oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Erbium(3+) perchlorate can be used to perform the Operational Qualification procedures for wavelength accuracy on HPLC TUV/PDA detectors . It can also be used to synthesize luminescent metal-organic frameworks, as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .

properties

IUPAC Name |

erbium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBKFKCLWFRKEW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

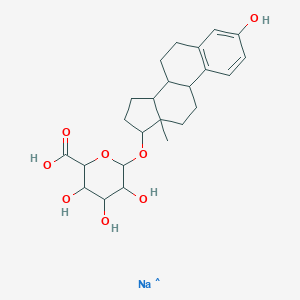

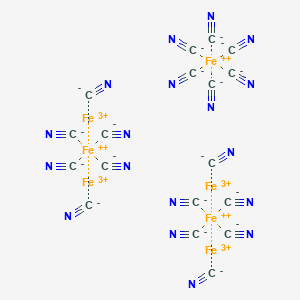

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium(3+) perchlorate | |

CAS RN |

14017-55-1 |

Source

|

| Record name | Erbium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.